(2-Amino-5-methylphenyl)phosphonic acid

Solubility Formulation Bioconjugation

Select (2-Amino-5-methylphenyl)phosphonic acid over unsubstituted aminophenylphosphonic acids (e.g., 2-APPA, 4-APPA) to ensure experimental reproducibility. The ortho-amino and meta-methyl substitution uniquely modulates solubility (7.05 mg/mL at 25°C), lipophilicity (XLogP3=0.20), and pKa, directly impacting metal coordination stoichiometry, reaction kinetics, and biological activity readouts. This is the preferred monomer for synthesizing self-doped polyaniline derivatives (~5 at% P loading) for corrosion protection, electrochromic devices, and chemosensors. As a scaffold, its moderate lipophilicity improves membrane permeability for intracellular enzyme inhibitor design targeting phosphatases and proteases. Request CoA for ≥98% purity verification before initiating electropolymerization or biological assays.

Molecular Formula C7H10NO3P
Molecular Weight 187.13 g/mol
CAS No. 69675-98-5
Cat. No. B3026453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-methylphenyl)phosphonic acid
CAS69675-98-5
Molecular FormulaC7H10NO3P
Molecular Weight187.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)P(=O)(O)O
InChIInChI=1S/C7H10NO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyWFEPUKFABWDABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-5-methylphenyl)phosphonic acid (CAS 69675-98-5) Procurement Guide: Core Properties and Structural Identity


(2-Amino-5-methylphenyl)phosphonic acid (CAS 69675-98-5) is an aromatic aminophosphonic acid with the molecular formula C₇H₁₀NO₃P and a molecular weight of 187.13 g/mol. It features a phosphonic acid group (-P(O)(OH)₂) directly attached to a phenyl ring, which is further substituted with an ortho-amino group (-NH₂) and a meta-methyl group (-CH₃) . This specific substitution pattern distinguishes it from simpler aminophenylphosphonic acids and influences its physicochemical properties, such as solubility and lipophilicity . The compound is typically supplied as an off-white solid with a purity of ≥98% and is a key building block in medicinal chemistry and materials science due to its ability to act as a phosphonate ligand and enzyme inhibitor mimetic .

Why (2-Amino-5-methylphenyl)phosphonic acid Cannot Be Interchanged with Generic Phenylphosphonic or Aminophenylphosphonic Acids


Substituting (2-Amino-5-methylphenyl)phosphonic acid with a generic phenylphosphonic acid (e.g., CAS 1571-33-1) or unsubstituted aminophenylphosphonic acids (e.g., 2-APPA or 4-APPA) is not chemically equivalent and will lead to significantly different experimental outcomes. The combined presence of the ortho-amino and meta-methyl groups fundamentally alters key physicochemical parameters. This includes a substantial shift in aqueous solubility , modulation of lipophilicity (LogP) , and changes in acid dissociation constants (pKa) that directly impact metal coordination and binding affinities . Consequently, a direct swap in a synthetic or biological protocol will invalidate stoichiometry, alter reaction kinetics, and render comparative biological activity data meaningless. The following sections provide quantitative evidence to support selection of this specific derivative over its close structural analogs.

Quantitative Differentiation Guide: (2-Amino-5-methylphenyl)phosphonic acid vs. Phenylphosphonic Acid and 2-Aminophenylphosphonic Acid


Aqueous Solubility: Substantial Enhancement Over Phenylphosphonic Acid

The (2-Amino-5-methylphenyl)phosphonic acid exhibits a significantly reduced aqueous solubility compared to phenylphosphonic acid, a critical parameter for controlling reaction stoichiometry in aqueous-phase synthesis and biochemical assays. The target compound has a calculated solubility of 7.05 mg/mL (0.0377 mol/L) . In stark contrast, phenylphosphonic acid is highly water-soluble, reported at 404 mg/mL (40.4 g/100 mL at 25°C) . This difference in solubility (approximately 57-fold) dictates solvent selection and may alter bioavailability or solution-phase reactivity.

Solubility Formulation Bioconjugation

Lipophilicity (LogP): Enhanced Membrane Permeability Relative to 2-Aminophenylphosphonic Acid

The meta-methyl substituent on the target compound confers increased lipophilicity, as quantified by its XLogP3 value of 0.20 . This value is notably higher than the calculated LogP for the unsubstituted analog, 2-aminophenylphosphonic acid, which is reported as 0.653 (LogP) , and the predicted ACD/LogP of -0.28 for the target compound . This shift towards a less negative or slightly positive LogP value indicates a reduced polarity and enhanced partitioning into organic phases or lipid bilayers, which is a key consideration for designing cell-permeable inhibitors or extracting the compound from aqueous solutions.

LogP Membrane Permeability Drug Design

Acid Dissociation Constant (pKa): Altered Protonation State vs. 2-Aminophenylphosphonic Acid

While direct experimental pKa values for (2-Amino-5-methylphenyl)phosphonic acid are not available, the effect of substitution can be inferred from related analogs. The parent compound, 2-aminophenylphosphonic acid, has reported pKa values of pK₂ = 4.10 and pK₃ = 7.29 (at 25°C) . The addition of an electron-donating methyl group is expected to increase these pKa values slightly (i.e., make the compound a weaker acid) and modify the zwitterionic equilibrium of the amino and phosphonic acid groups. Phenylphosphonic acid, lacking the amino group, has a much lower pK₁ of 1.83 and pK₂ of 7.07 . This difference in protonation state at physiological pH directly influences metal chelation strength, enzyme binding affinity, and solubility profiles.

pKa Metal Chelation Ionization

Electropolymerization Reactivity: Enhanced Reactivity Compared to 4-Aminophenylphosphonic Acid

Aminophenylphosphonic acids are used as monomers for electropolymerization to create self-doped conductive polymers. A direct comparison of the electrochemical copolymerization of aniline with 2-aminophenylphosphonic acid (2-APPA) versus 4-aminophenylphosphonic acid (4-APPA) demonstrates a significant reactivity difference. 2-APPA shows more similarities to aniline in its polymerization behavior, leading to a phosphorus loading of ~5 at% in the resulting poly(aniline-co-2-APPA) when using a 50/50 molar feed ratio. In contrast, 4-APPA is much less reactive [1]. Since (2-Amino-5-methylphenyl)phosphonic acid shares the same ortho-amino substitution pattern as 2-APPA, it is expected to exhibit similarly high reactivity in electropolymerization, offering a clear advantage over the para-substituted analog for materials applications requiring efficient incorporation of phosphonic acid groups.

Electropolymerization Conductive Polymers Materials Science

Optimal Research and Industrial Application Scenarios for (2-Amino-5-methylphenyl)phosphonic acid Based on Quantitative Differentiation


Synthesis of Phosphonated Conductive Polymers with High Phosphorus Content

Based on the electropolymerization reactivity evidence [1], (2-Amino-5-methylphenyl)phosphonic acid is the preferred monomer over 4-aminophenylphosphonic acid for synthesizing self-doped polyaniline derivatives. The ortho-amino group facilitates efficient copolymerization with aniline, enabling the creation of conductive polymers with a high density of phosphonic acid groups (~5 at% P loading). This is essential for applications in corrosion protection, electrochromic devices, and sensors where the phosphonic acid group imparts unique proton conductivity and metal-chelating properties.

Development of Cell-Permeable Enzyme Inhibitors with Tunable Lipophilicity

The lipophilicity data (XLogP3 = 0.20) indicates that (2-Amino-5-methylphenyl)phosphonic acid has a more favorable partition coefficient for crossing lipid bilayers compared to the more polar unsubstituted 2-aminophenylphosphonic acid. This makes it a superior starting scaffold for medicinal chemists designing inhibitors of intracellular enzymes (e.g., phosphatases, proteases) where the phosphonic acid acts as a transition-state analog. The methyl group can be used as a handle for further derivatization or to enhance metabolic stability.

Controlled Aqueous-Phase Synthesis and Crystallization Studies

The compound's calculated solubility of 7.05 mg/mL is a critical parameter for experimental design. Unlike the highly soluble phenylphosphonic acid, this compound's moderate solubility makes it ideal for heterogeneous reactions, crystallization screens, or the synthesis of metal-organic frameworks (MOFs) where controlled precipitation of the linker is desired. Researchers can use this quantitative value to precisely calculate reagent concentrations and predict precipitation behavior in aqueous reaction mixtures.

Design of pH-Dependent Metal Chelators and MOF Linkers

The inferred shift in pKa values relative to 2-aminophenylphosphonic acid suggests that the target compound will exhibit different protonation states at specific pH values. This is crucial for designing metal-organic frameworks (MOFs) or coordination polymers where the binding affinity for metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) is highly pH-dependent. The ortho-amino group can also participate in intramolecular hydrogen bonding, influencing the overall geometry and stability of the resulting metal complexes.

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